Ethyl 2-methoxypropanoate
Overview
Description
Ethyl 2-methoxypropanoate is an organic compound with the molecular formula C6H12O3. It is an ester derived from the reaction between 2-methoxypropanoic acid and ethanol. This compound is known for its applications in various industrial and research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxypropanoate can be synthesized through the esterification of 2-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a higher yield and purity of the product. The reaction conditions are optimized to maintain a steady state, with efficient removal of by-products and recycling of unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methoxypropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-methoxypropanoic acid and ethanol.
Reduction: 2-methoxypropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-methoxypropanoate is utilized in several scientific research fields:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of coatings, adhesives, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methoxypropanoate primarily involves its role as an ester. In hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to produce the corresponding acid and alcohol. The molecular targets include enzymes that facilitate ester hydrolysis, and the pathways involved are those related to ester metabolism.
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but derived from acetic acid.
Methyl 2-methoxypropanoate: A methyl ester variant with slightly different physical properties.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and physical properties compared to other esters like ethyl acetate. This makes it particularly useful in specific industrial applications where such properties are desired.
Properties
IUPAC Name |
ethyl 2-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLOJCOIKOQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4324-39-4 | |
Record name | Ethyl 2-methoxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4324-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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